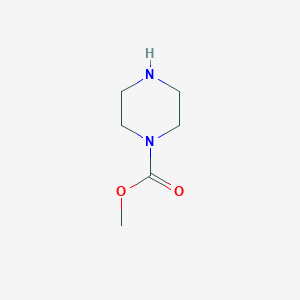

Methyl piperazine-1-carboxylate

Descripción general

Descripción

Methyl piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities. This compound is often utilized as an intermediate in the synthesis of various bioactive molecules and drugs .

Mecanismo De Acción

Target of Action

Methyl piperazine-1-carboxylate is a compound that contains a piperazine moiety, which is often found in drugs or bioactive molecules . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules . .

Mode of Action

Piperazine-containing compounds have been shown to interact with their targets in various ways, depending on their structure and the therapeutic class . For example, some piperazine derivatives have been found to bind to kinase-inactive conformations .

Biochemical Pathways

Piperazine derivatives have been found to have a wide range of biological activities, including acting as kinase inhibitors and receptor modulators .

Pharmacokinetics

The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .

Result of Action

Some piperazine derivatives have been found to induce apoptosis in cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl piperazine-1-carboxylate typically involves the reaction of piperazine with methyl chloroformate. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can act as a nucleophile in substitution reactions, where it replaces a leaving group in another molecule.

Acylation Reactions: It can react with acyl chlorides to form amides.

Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Acylation Reactions: These reactions often use acyl chlorides and are carried out in the presence of a base to neutralize the hydrochloric acid formed.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Aplicaciones Científicas De Investigación

Methyl piperazine-1-carboxylate has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

Ethyl piperazine-1-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.

tert-Butyl piperazine-1-carboxylate: Contains a tert-butyl group, offering different steric and electronic properties.

Uniqueness

Methyl piperazine-1-carboxylate is unique due to its specific reactivity and the ease with which it can be incorporated into various chemical structures. Its methyl group provides a balance of steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Methyl piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is a derivative of piperazine, a well-known scaffold in drug design. Piperazine derivatives are recognized for their ability to interact with various biological targets, including receptors and enzymes. The methylation at the carboxylate position enhances the pharmacological profile of this compound.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study on related piperazine compounds demonstrated their ability to induce necroptosis in K562 leukemic cells, suggesting a potential mechanism for cancer therapy through regulated cell death pathways .

Table 1: Anticancer Activity of this compound

| Study Reference | Cell Line | Mechanism of Action | IC50 (µM) | Observations |

|---|---|---|---|---|

| K562 | Necroptosis | 15 | Induces cell death via TNF-R1 signaling | |

| Various | PSMA targeting | N/A | Effective in imaging and treatment of ccRCC |

2. Antiviral Activity

This compound has shown promise as an antiviral agent. In a study examining its effects on influenza virus growth, graded concentrations of related compounds produced significant inhibition, indicating potential utility in treating viral infections .

Table 2: Antiviral Activity of this compound

3. Receptor Binding Affinity

Research has highlighted the binding affinities of this compound to various receptors, including kappa-opioid receptors. A comparative study found that modifications to the piperazine structure can significantly enhance receptor affinity, which is crucial for developing effective analgesics .

Table 3: Receptor Binding Affinity

| Compound | Receptor Type | K(i) (nM) |

|---|---|---|

| This compound (S,S) | Kappa-opioid | 0.31 |

| GR-89,696 | Kappa-opioid | 0.67 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Necroptosis Induction : The compound has been associated with necroptotic pathways in cancer cells, suggesting it may serve as a novel therapeutic agent against chemoresistant tumors .

- Receptor Modulation : Its interaction with aminergic receptors indicates potential applications in neuropharmacology, particularly in conditions like depression and anxiety .

Case Studies and Research Findings

Several case studies have explored the efficacy and safety profiles of this compound:

- A study conducted on a series of piperazine derivatives revealed that those with enhanced receptor binding exhibited improved pharmacokinetic properties and reduced side effects compared to traditional therapies .

- Another research effort focused on optimizing the structure for better activity against multidrug-resistant bacteria, demonstrating the compound's versatility beyond oncology .

Propiedades

IUPAC Name |

methyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJZSEHCMJYUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198653 | |

| Record name | 1-Piperazinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-31-0 | |

| Record name | 1-Piperazinecarboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50606-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key biological targets of methyl piperazine-1-carboxylate derivatives discussed in the research?

A1: Research indicates that this compound derivatives can interact with various biological targets, including:

- κ-Opioid Receptors (KOR): Studies have investigated the potential of these compounds as KOR agonists for imaging and therapeutic applications. [, ]

- Monoacylglycerol Lipase (MAGL): Certain derivatives exhibit selective inhibition of MAGL, leading to increased levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a role in pain modulation. [, , , ]

- SARS-CoV-2: Recent research has identified this compound derivatives with potent antiviral activity against SARS-CoV-2, suggesting their potential as therapeutic agents for COVID-19. []

Q2: How do structural modifications of this compound influence its biological activity?

A2: Structure-activity relationship (SAR) studies highlight the importance of specific substituents on the this compound core for target affinity and selectivity. For instance, incorporating bulky hydrophobic groups, such as adamantane or substituted phenyl rings, can enhance binding to KOR or MAGL. [, , , ] Additionally, introducing polar groups, such as hydroxyl or amino groups, can influence hydrogen bonding interactions and modify the overall physicochemical properties of the molecule, ultimately affecting its pharmacokinetic profile and activity. []

Q3: What are the potential therapeutic applications of this compound derivatives based on the research findings?

A3: The investigated research suggests potential therapeutic applications for these derivatives in:

- Pain Management: The ability of some derivatives to inhibit MAGL, thereby elevating 2-AG levels, presents an opportunity for developing novel analgesics, particularly for neuropathic pain. [, ]

- Treating Addiction: As KOR agonists have shown promise in preclinical models of addiction, these derivatives could be investigated for their potential in treating substance use disorders. [, ]

- Viral Infections: The discovery of this compound derivatives with antiviral activity against SARS-CoV-2 opens avenues for developing new COVID-19 therapeutics. []

Q4: How is the efficacy of this compound derivatives assessed in research settings?

A4: Researchers utilize various in vitro and in vivo models to evaluate the efficacy of these compounds.

- In vitro studies often employ cell-based assays to assess antiviral activity [] or measure the inhibition of specific enzymes like MAGL. [, ]

- In vivo studies frequently utilize animal models, such as the chronic constriction injury (CCI) model in mice, to investigate the analgesic effects of these compounds. [, ] Additionally, PET imaging studies in rhesus monkeys have been conducted to evaluate the in vivo binding properties of radiolabeled this compound derivatives targeting KOR. [, ]

Q5: What analytical techniques are commonly used to characterize this compound derivatives?

A5: Several analytical techniques are employed to characterize these compounds:

- X-ray crystallography provides insights into the three-dimensional structure and conformation of the molecules, which is crucial for understanding their interactions with biological targets. [, ]

- High-performance liquid chromatography (HPLC) coupled with various detectors is used to assess the purity of synthesized compounds. [, ]

- Mass spectrometry is employed to determine the molecular weight and identify metabolites. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.